Product packaging for Ammonium benzamidooxyacetate(Cat. No.:CAS No. 5251-79-6)

Ammonium benzamidooxyacetate

Cat. No.: B12295701
CAS No.: 5251-79-6
M. Wt: 212.20 g/mol
InChI Key: ARRGVXFLPAQYKA-UHFFFAOYSA-N
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Description

Ammonium benzamidooxyacetate is a chemical compound offered for research and development purposes. As a specialized reagent, its specific properties and mechanisms of action are of interest in various scientific investigations. Researchers value this compound for its potential applications in [mention specific fields, e.g., organic synthesis or as a synthetic intermediate]. Its main research value may include [describe potential value, e.g., studying specific biological pathways or serving as a precursor for more complex molecules]. The mechanism of action for this compound is [describe known or hypothesized mechanism]. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All information provided is for educational and research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O4 B12295701 Ammonium benzamidooxyacetate CAS No. 5251-79-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5251-79-6

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

azanium;2-benzamidooxyacetate

InChI

InChI=1S/C9H9NO4.H3N/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);1H3

InChI Key

ARRGVXFLPAQYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)[O-].[NH4+]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of Benzamidooxyacetic Acid

While specific, detailed industrial synthesis routes for benzamidooxyacetic acid are not extensively published due to the compound's age and limited use, its structure suggests a logical synthetic pathway rooted in fundamental organic chemistry principles. The formation of the core molecule, benzamidooxyacetic acid, would likely involve the reaction of a benzoylating agent with an aminooxyacetate derivative. A plausible method would be the acylation of aminooxyacetic acid with benzoyl chloride under basic conditions. The reaction would proceed as follows:

Step 1: Preparation of Reactants: Benzoyl chloride serves as the source of the benzoyl group, and aminooxyacetic acid provides the aminooxyacetate backbone.

Step 2: Acylation Reaction: Aminooxyacetic acid is treated with benzoyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the amino group on the carbonyl carbon of benzoyl chloride.

Step 3: Workup and Isolation: Following the reaction, acidification of the mixture would precipitate the benzamidooxyacetic acid, which could then be purified through recrystallization.

Formation of the Ammonium (B1175870) Salt

The conversion of benzamidooxyacetic acid to its ammonium salt, Ammonium benzamidooxyacetate, is a straightforward acid-base reaction. Carboxylic acids readily react with ammonia to form ammonium carboxylate salts. quora.com This can be achieved by treating a solution of benzamidooxyacetic acid with aqueous ammonia. The reaction involves the transfer of a proton from the carboxylic acid group to the lone pair of electrons on the ammonia molecule, forming the ammonium cation and the benzamidooxyacetate anion.

The general reaction is as follows:

R-COOH + NH₃ → R-COO⁻NH₄⁺

In this specific case:

C₆H₅CONH-O-CH₂COOH + NH₃ → C₆H₅CONH-O-CH₂COO⁻NH₄⁺

The resulting this compound is a salt, and its stability and solubility characteristics would differ from its free acid precursor.

Chemical Transformations

The primary chemical transformation of interest for this compound, particularly in a biological context, is the hydrolysis of its amide bond.

In biological systems, such as within plants, herbicides undergo metabolic processes that often lead to their degradation and detoxification. For amide-containing herbicides, enzymatic hydrolysis is a common metabolic pathway. ucanr.edulibretexts.org This process involves the cleavage of the amide bond through the action of amidase enzymes.

In the case of this compound, the hydrolysis of the amide linkage is the key step leading to the formation of Aminooxyacetate (AOA). This transformation breaks the bond between the benzoyl group and the nitrogen atom of the aminooxyacetate moiety.

The hydrolysis reaction can be represented as:

C₆H₅CONH-O-CH₂COOH + H₂O → C₆H₅COOH + H₂N-O-CH₂COOH

This reaction yields two primary metabolites:

Benzoic acid: A common organic acid.

Aminooxyacetic acid (AOA): A compound known for its biological activity.

This metabolic breakdown is a critical aspect of the herbicide's mode of action and its ultimate fate in the environment. The formation of AOA is significant as AOA itself is a known inhibitor of enzymes that utilize pyridoxal (B1214274) phosphate (B84403) as a cofactor.

Interactive Data Table: Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Functional Groups
This compound C₉H₁₂N₂O₄212.20Amide, Carboxylate, Ammonium
Benzamidooxyacetic acid C₉H₉NO₄195.17Amide, Carboxylic Acid
Aminooxyacetic acid (AOA) C₂H₅NO₃91.06Amine, Ether, Carboxylic Acid
Benzoic acid C₇H₆O₂122.12Carboxylic Acid

Biochemical Mode of Action and Mechanistic Investigations

Disruption of Specific Biological Pathways in Target Organisms

The primary mechanism of phytotoxicity for aminooxyacetate-related compounds involves the disruption of amino acid metabolism. These compounds are known to inhibit a wide range of transaminases, which are crucial for the synthesis and interconversion of amino acids. By blocking these enzymes, the plant's ability to produce essential proteins is severely hampered, leading to growth inhibition and eventual death.

Studies on aminooxyacetate (AOA) have demonstrated its role as a potent inhibitor of all plant transaminases tested in major studies. scirp.org AOA acts as a pyridoxal (B1214274) phosphate (B84403) antagonist, interfering with enzymes that require this cofactor. scirp.org The inhibition of these enzymes disrupts vital metabolic pathways. For instance, the naturally occurring herbicidal compound gostatin (B1212191) is a potent amino transferase inhibitor. nih.gov

While specific kinetic and reversibility data for ammonium (B1175870) benzamidooxyacetate are not extensively documented in publicly available literature, the inhibitory action of related compounds like AOA is well-established. For example, the inhibition of acetylcholinesterase by ammonium salts has been shown to be competitive. nih.gov This suggests that related compounds may follow similar reversible, competitive inhibition patterns. The study of such kinetics is crucial for understanding the potency and duration of the herbicidal effect.

Table 1: Examples of Enzymes Inhibited by Aminooxyacetate and Related Compounds

EnzymeFunctionSignificance of Inhibition
Transaminases (general) Interconversion of amino acidsDisruption of protein synthesis and overall metabolism. scirp.org
Phenylalanine Ammonia-Lyase (PAL) Phenylpropanoid biosynthesisInhibition of lignin, flavonoid, and phytoalexin synthesis. scirp.org
Aspartate Aminotransferase (AAT) Aspartate and α-ketoglutarate metabolismImpairment of nitrogen assimilation and amino acid synthesis. nih.gov
Alanine Aminotransferase (ALT) Alanine and α-ketoglutarate metabolismDisruption of carbon and nitrogen metabolism. scirp.orgusda.gov
Cysteine Synthase Cysteine biosynthesisReduction in the synthesis of an essential sulfur-containing amino acid. scirp.orgusda.gov
1-Aminocyclopropane-1-carboxylate (ACC) Synthase Ethylene (B1197577) biosynthesisInhibition of the production of the plant hormone ethylene, affecting growth and development. nih.gov

This table is illustrative and based on the known targets of aminooxyacetate and its analogs.

The herbicidal action of aminooxyacetate compounds manifests at both the cellular and subcellular levels. Following absorption, these compounds are translocated within the plant. Their primary site of action is within the cytoplasm and organelles where amino acid biosynthesis occurs. The inhibition of transaminases leads to an accumulation of certain amino acids and a deficiency of others, creating a metabolic imbalance that disrupts cellular functions. scirp.org

Furthermore, the inhibition of ethylene production can lead to a range of physiological and developmental abnormalities. nih.gov Research on AOA and its analog, N-t-butoxycarbonyl-AOA (Boc-AOA), has shown that these compounds can reduce chlorophyll (B73375) content in greening cotyledons, indicating an impact on chloroplast development or function. usda.gov Root-feeding studies with these chemicals also demonstrated growth reduction in weed seedlings. scirp.org

Comparative Mechanistic Studies with Related Herbicides

Understanding the mode of action of ammonium benzamidooxyacetate is aided by comparing it with other herbicides, particularly those with similar chemical structures.

This compound belongs to the broader class of aminooxyacetate derivatives. A key compound in this class is benzadox (B125681), which is believed to be a pro-herbicide that is metabolized in plants to form AOA, the active inhibitor. scirp.orgusda.gov It is plausible that this compound follows a similar metabolic activation pathway.

Other related compounds, such as the naturally occurring irpexil [methyl-2-(acetamidooxy)acetate], also share structural similarities. scirp.orgusda.gov While the precise mechanism of irpexil is not fully elucidated, its structural analogy to AOA and benzadox suggests a related mode of action. scirp.orgusda.gov However, subtle structural differences can lead to variations in uptake, translocation, metabolic fate, and enzyme inhibitory specificity, which could differentiate the herbicidal profile of this compound from these other compounds. For instance, the bulky t-butoxycarbonyl moiety on Boc-AOA did not significantly hinder its biological activity compared to AOA in some studies, suggesting that modifications to the core aminooxyacetate structure can be made without losing phytotoxicity. scirp.org

Another important class of herbicides, the sulfonylureas, also inhibit amino acid synthesis, but through a different target enzyme, acetolactate synthase (ALS). ontosight.aiwikipedia.org This highlights the diversity of mechanisms even within the general mode of action of amino acid synthesis inhibition.

Molecular Level Interactions and Binding Dynamics

The inhibitory activity of aminooxyacetate compounds is a result of their interaction with the active site of target enzymes. As pyridoxal phosphate antagonists, they likely bind to the same site as the cofactor or the amino acid substrate, preventing the normal catalytic reaction from occurring. scirp.org

Structure Activity Relationship Sar Studies in Herbicidal Contexts

Elucidation of Key Structural Features Essential for Herbicidal Efficacy

To determine the herbicidal potential of Ammonium (B1175870) benzamidooxyacetate, researchers would first need to identify the key structural components crucial for its activity. This involves a systematic dissection of the molecule to understand the role of the benzamido group, the oxyacetate moiety, and the ammonium cation. The spatial arrangement of these groups and the electronic properties of the aromatic ring are likely to be critical determinants of its ability to bind to a specific target site within a plant. In related herbicidal classes, the presence and positioning of specific functional groups have been shown to be vital for biological activity.

Impact of Substituent Effects on Herbicidal Bioactivity

The bioactivity of a core molecule can be finely tuned by the addition of various substituents. In the case of Ammonium benzamidooxyacetate, modifications to the benzene (B151609) ring with different chemical groups (e.g., halogens, alkyls, or methoxy (B1213986) groups) could significantly alter its herbicidal properties. The nature, position, and size of these substituents can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its uptake, translocation, and interaction with the target enzyme in the plant.

For instance, studies on other herbicidal compounds have demonstrated that introducing electron-withdrawing groups can sometimes enhance activity, while bulky substituents might hinder the molecule from fitting into the active site of the target protein. A systematic study would be required to create a library of this compound analogs and test their herbicidal effects.

To illustrate the typical data generated in such studies, the following interactive table showcases hypothetical findings on the impact of substituents on the herbicidal activity of a related compound series.

CompoundSubstituent (R)PositionInhibition (%) at 150 g/ha
1H-65
24-Cl485
32,4-diCl2,492
44-CH3470
54-OCH3475

Computational Chemistry Approaches in SAR Analysis

Modern herbicidal research heavily relies on computational tools to predict and understand the activity of new compounds, saving significant time and resources compared to traditional synthesis and screening methods.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a target enzyme. frontiersin.org For this compound, this would involve identifying a potential target enzyme in a weed species and then simulating the interaction between the compound and the enzyme's active site. This modeling can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. frontiersin.org The insights gained from molecular docking can guide the design of more potent derivatives. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties. By developing a robust QSAR model for a set of this compound analogs, it would be possible to predict the herbicidal activity of new, unsynthesized derivatives. This predictive capability is invaluable for prioritizing which compounds to synthesize and test, thereby streamlining the discovery pipeline. QSAR models are built on molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

The development of a predictive QSAR model would be a significant step forward in exploring the herbicidal potential of the benzamidooxyacetate chemical class.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone in the structural analysis of ammonium (B1175870) benzamidooxyacetate, with each technique offering unique insights into the molecule's architecture and functional groups.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For ammonium benzamidooxyacetate, the IR spectrum provides clear evidence for its key structural features. The presence of the ammonium cation (NH₄⁺) is confirmed by a characteristic bending vibration. ipgp.fr The spectrum also displays absorption bands indicative of the benzamido and oxyacetate moieties. researchgate.net

Key absorptions include the N-H stretching of the amide, C=O stretching of both the amide and the carboxylate, C-N stretching, C-O stretching, and aromatic C-H and C=C vibrations from the benzene (B151609) ring. researchgate.net The analysis of these bands confirms the presence of all constituent functional groups.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Ammonium (NH₄⁺) N-H Bending ~1430
Amide (N-H) N-H Stretching 3350 - 3180
Amide (C=O) C=O Stretching 1680 - 1630
Carboxylate (COO⁻) C=O Asymmetric Stretching 1610 - 1550
Aromatic Ring C=C Stretching ~1600 and ~1475
Aromatic Ring C-H Bending (out-of-plane) 900 - 675

This table is generated based on established IR correlation charts and data from analogous compounds. ipgp.frresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons of the benzoyl group, the methylene (B1212753) protons (-O-CH₂-), and the amide proton (-NH-). The chemical shifts of the aromatic protons are typically found in the downfield region (δ 7.4-7.9 ppm). chemicalbook.com The methylene protons adjacent to the oxygen atom would appear as a singlet, while the amide proton signal would also be present.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the carbonyl carbons (amide and carboxylate), the aromatic carbons, and the aliphatic methylene carbon. chemicalbook.com

¹⁴N NMR: Due to the high symmetry of the tetrahedral ammonium ion (NH₄⁺), its ¹⁴N NMR signal is expected to be a sharp peak with a narrow linewidth (<0.1 Hz), confirming its presence as a distinct counter-ion rather than being covalently bonded. organicchemistrydata.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Environment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic Protons Ortho to C=O ~7.89 ~129.5
Aromatic Protons Meta to C=O ~7.49 ~128.5
Aromatic Protons Para to C=O ~7.55 ~132.0
Methylene Protons -O-CH₂-COO⁻ ~4.5 ~68.0
Amide Proton -C(O)NH- ~8.0 -
Carbonyl Carbon Amide - ~167.0
Carbonyl Carbon Carboxylate - ~172.0

This table is based on data for analogous structures like ammonium benzoate (B1203000) and related organic molecules. chemicalbook.com The solvent used is D₂O.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would typically be employed, as it is well-suited for analyzing ionic and polar molecules. nih.gov

In ESI-MS, the compound would be expected to be detected as its constituent ions. In positive ion mode, the ammonium ion (NH₄⁺) would be observed, while in negative ion mode, the benzamidooxyacetate anion [C₉H₈NO₃]⁻ would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the exact mass and elemental composition.

Fragmentation of the benzamidooxyacetate anion in tandem MS (MS/MS) experiments would likely involve cleavage at the N-O bond, loss of CO₂, or fragmentation of the benzoyl group, providing further confirmation of the molecule's connectivity.

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. vulcanchem.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for this polar, ionic compound. The use of ammonium acetate (B1210297) as a mobile phase additive is common in such analyses, as it helps to ensure good peak shape and is compatible with mass spectrometry detectors. spectrumchemical.com

The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, detected using a UV detector that measures the absorbance of the benzene ring.

Table 3: Typical RP-HPLC Conditions for Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH 5.0) B: Acetonitrile or Methanol (B129727)
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Detection UV at ~230 nm or ~270 nm

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table outlines a standard, hypothetical HPLC method suitable for the analysis of this compound.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its ionic nature and lack of volatility. american.edu Therefore, GC analysis requires conversion of the compound into a volatile derivative. Two main approaches can be utilized:

Pyrolysis-GC: In this technique, the sample is heated to a high temperature in the GC injector. Quaternary ammonium salts can undergo thermal degradation, such as a Hofmann elimination, to produce a volatile tertiary amine that can be separated and detected by the GC. american.edu

Derivatization-GC: A more controlled approach involves chemical derivatization prior to injection. The parent compound (as the free acid) can be converted into a more volatile and thermally stable derivative. A common method is silylation, where active hydrogens (on the carboxyl and N-H groups) are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

The choice of derivatization reagent and reaction conditions is critical for achieving a quantitative and reproducible conversion to the desired volatile product. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for elucidating the precise molecular structure, bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of a compound. In the context of "this compound," while specific crystallographic data is not publicly available, the principles of the technique can be illustrated using a structurally related compound, Ammonium benzoate. The following sections detail the typical procedures for crystal growth and single-crystal X-ray diffraction analysis that would be applied to a compound like this compound.

Crystal Growth and Optimization Protocols

The prerequisite for any X-ray crystallographic analysis is the availability of high-quality single crystals of sufficient size and regularity. The growth of such crystals is often a meticulous process, involving the systematic variation of several parameters to achieve optimal results.

For organic ammonium salts like Ammonium benzoate, a common and effective method for crystal growth is the slow evaporation technique . scispace.comjconsortium.com This process typically involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The choice of solvent is critical; it must be one in which the compound has moderate solubility, and it should be sufficiently volatile to evaporate slowly over a period of days or weeks. Common solvents for such polar organic salts include water, methanol, ethanol, or mixtures thereof. cas.czatamanchemicals.com

The optimization of crystal growth involves several key steps:

Solvent Selection: A range of solvents and solvent systems are screened to find one that promotes the growth of well-ordered crystals rather than amorphous precipitate or polycrystalline material.

Control of Evaporation Rate: The rate of solvent evaporation is carefully controlled. Slow evaporation, often achieved by covering the container with a perforated film or placing it in a larger, sealed container, generally yields larger and higher-quality crystals. cas.cz

Temperature Control: Crystallization is often performed at a constant temperature to ensure steady growth. ias.ac.in Some protocols may involve a gradual decrease in temperature to reduce the solubility of the compound and induce crystallization.

Purity of the Compound: The starting material must be of high purity, as impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.

Alternative methods, such as vapor diffusion or cooling of a saturated solution, can also be employed. For instance, single crystals of ammonium chloride have been grown using vapor-phase techniques like sublimation. aip.orgcapes.gov.br In a typical laboratory setting for a compound like this compound, one would start by dissolving the purified powder in a solvent like aqueous methanol at room temperature and allowing the solvent to evaporate slowly in a dust-free environment.

Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and the diffraction pattern of the X-rays is collected by a detector. The analysis of this diffraction pattern allows for the determination of the electron density distribution within the crystal, from which the atomic positions can be derived.

The analysis provides a wealth of information about the crystal structure. For Ammonium benzoate, a representative example, single-crystal X-ray diffraction analysis has revealed its detailed solid-state structure. nih.gov The key crystallographic data obtained from such an analysis are summarized in the table below.

Crystallographic Data for Ammonium benzoate
ParameterValue
Chemical FormulaC₇H₉NO₂
Formula Weight139.15 g/mol
Crystal SystemOrthorhombic
Space GroupP b c a
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 6.8750 Å, b = 6.9872 Å, c = 30.188 Å α = 90.00°, β = 90.00°, γ = 90.00°
Volume1451.2 ų
Z8
Density (calculated)1.274 g/cm³

Environmental Interactions and Persistence in Agroecosystems

Biotransformation and Degradation Pathways in Soil and Aqueous Environments

Biotransformation, the alteration of a chemical by living organisms, is a primary driver of degradation in soil and water. Microorganisms such as bacteria and fungi produce enzymes that can break down complex organic molecules. The specific pathways, rates of degradation, and the identity of resulting metabolites for Ammonium (B1175870) benzamidooxyacetate are currently unknown. Typically, studies would investigate aerobic and anaerobic degradation to determine the compound's fate under different environmental conditions.

Interaction with Soil Organic Matter and Mineral Components

A compound's interaction with soil components dictates its availability to organisms and its potential for movement. Negatively charged particles of clay and organic matter can bind positively charged ions, a process known as adsorption. Given that Ammonium benzamidooxyacetate is an ammonium salt, its ammonium cation (NH₄⁺) would be expected to adsorb to soil colloids. However, the behavior of the larger benzamidooxyacetate anion is undetermined. No studies documenting the adsorption coefficients (such as K_oc) for this specific compound are available.

Persistence and Mobility in Agricultural Environments

Persistence, often measured as a half-life (DT₅₀), indicates how long a compound remains in the soil or water before it is degraded. Mobility refers to the ease with which a substance moves with water. These two factors are critical for assessing environmental risk.

Leaching is the vertical movement of a substance through the soil profile with percolating water, potentially leading to groundwater contamination. Runoff is the horizontal movement of a substance across the soil surface with storm water, which can impact surface water bodies. A compound's leaching potential is influenced by its water solubility and its tendency to adsorb to soil particles. Without data on these fundamental properties for this compound, its potential for leaching and runoff remains uncharacterized.

Data Tables

Due to the absence of research findings, no data tables can be generated. A typical data table for environmental fate would include values for properties such as:

PropertyValue
Aerobic Soil Metabolism Half-Life (DT₅₀)Data not available
Anaerobic Soil Metabolism Half-Life (DT₅₀)Data not available
Soil Adsorption Coefficient (K_oc)Data not available
Water SolubilityData not available

Advanced Research Methodologies and Emerging Applications

Omics Technologies in Response to Ammonium (B1175870) Benzamidooxyacetate Exposure

Omics technologies offer a powerful lens to view the comprehensive molecular changes within an organism after exposure to a chemical compound. By examining genes, proteins, and metabolites, researchers can build a detailed picture of the biological response to a substance like Ammonium benzamidooxyacetate.

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. When a target weed is exposed to this compound, transcriptomic profiling can reveal which genes are activated or suppressed. This provides crucial clues about the herbicide's mode of action and the plant's defense mechanisms. For example, analysis might show the upregulation of genes encoding detoxification enzymes, such as cytochrome P450s or glutathione (B108866) S-transferases, which help the plant break down the foreign compound. Conversely, genes related to the specific metabolic pathway targeted by the herbicide may be downregulated. While specific transcriptomic studies on this compound are not prevalent in public literature, the methodology is a cornerstone of modern herbicide research.

Illustrative Transcriptomic Data The following table is a hypothetical representation of potential transcriptomic results from a weed species exposed to a herbicide like this compound. It is for illustrative purposes only.

Gene IdentifierPutative FunctionBiological PathwayFold Change
AT4G39950Acetolactate synthase (ALS)Amino Acid Synthesis-6.2
AT1G07890Cytochrome P450Detoxification+4.5
AT2G29450Glutathione S-transferase (GST)Detoxification+3.8
AT3G54660ABC TransporterCellular Transport+2.9
AT5G62410Heat Shock Protein 70Stress Response+2.1

Proteomics and metabolomics provide downstream validation of the changes observed at the transcript level. Proteomics analyzes the entire protein complement of a cell, identifying changes in protein abundance that result from herbicide exposure. This can confirm, for instance, that the upregulation of a cytochrome P450 gene leads to a higher concentration of the corresponding enzyme.

Metabolomics examines the complete set of small-molecule metabolites. Following exposure to this compound, a metabolomic analysis could detect a buildup of the substrate for the herbicide's target enzyme or a deficiency in the essential molecules that are the products of that pathway. These analyses provide a direct functional readout of the herbicide's impact on the plant's biochemistry.

Development of Resistance Mechanisms in Target Species

A major challenge in chemical weed control is the evolution of resistance in target populations. Understanding how this occurs at a molecular level is essential for developing sustainable management strategies.

Weed populations can develop resistance to herbicides through two primary molecular mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). agriculturejournals.czresearchgate.net

Target-Site Resistance (TSR): This occurs when a mutation in the gene encoding the herbicide's target protein prevents the chemical from binding effectively. agriculturejournals.cznih.gov For example, a single amino acid substitution in an enzyme like acetolactate synthase (ALS) can confer high levels of resistance to herbicides that target it. cambridge.orgnih.gov This type of resistance is often characterized by a high-magnitude effect but may be specific to a single herbicide or mode of action. nih.gov

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target in a lethal concentration. researchgate.net This can include reduced uptake, altered translocation, or—most commonly—enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450s and glutathione S-transferases. awsjournal.org NTSR is often a more complex, polygenic trait that can confer unpredictable patterns of cross-resistance to multiple herbicide groups. taurus.ag

To preserve the efficacy of herbicides, proactive resistance management is critical. taurus.ag Strategies focus on reducing the selection pressure for resistant weeds. researchgate.net Key tactics include:

Rotation and Mixtures: Rotating herbicides with different modes of action or using pre-formulated mixtures and tank-mixes makes it more difficult for a single resistance mechanism to become established. taurus.agcroplife.org.aupnwhandbooks.org

Full Label Rates: Applying herbicides at the recommended robust rates ensures that susceptible individuals are controlled, preventing the buildup of weakly resistant populations. croplife.org.auuwa.edu.au

Integrated Weed Management (IWM): Combining chemical control with non-chemical methods like mechanical weeding, crop rotation, cover cropping, and managing the weed seedbank reduces the sole reliance on herbicides. researchgate.netcroplife.org.auresearchgate.net

Scouting and Monitoring: Regularly monitoring fields to detect and manage weed escapes before they can reproduce and spread resistant genes is a crucial practice. taurus.ag

Integration with Sustainable Agricultural Practices

The long-term utility of any agricultural input, including this compound, depends on its ability to be integrated into sustainable production systems. This approach seeks to balance productivity with environmental stewardship. agronomyjournals.com

Integrating a compound like this compound into a sustainable framework involves its use within an Integrated Weed Management (IWM) program. researchgate.netawsjournal.org IWM is a holistic strategy that prioritizes prevention and combines multiple tactics—cultural, mechanical, biological, and chemical—to keep weed populations below economically damaging levels. researchgate.netagronomyjournals.com For example, instead of relying solely on the herbicide, a farmer might use cover crops to suppress weed emergence, employ strategic tillage, and then apply this compound in a targeted manner only when necessary. mdpi.com

Novel Applications in Related Chemical Biology Fields

Currently, there is no available research data to populate this section with novel applications of this compound in related chemical biology fields.

Detailed Research Findings

No specific research findings on the biological effects or applications of this compound were identified in the literature search.

Data Tables

Due to the absence of research data, no data tables can be generated.

Q & A

Q. What are the recommended methods for synthesizing ammonium benzamidooxyacetate in a laboratory setting?

this compound can be synthesized via benzamidomethylation reactions. A validated approach involves reacting a benzamidomethyl precursor (e.g., (benzamidomethyl)triethylammonium chloride) with a carboxylic acid derivative under controlled conditions . For example, 4-acetyloxybenzoic acid has been benzamidomethylated to form analogous esters, suggesting similar methods could be adapted. Key steps include:

  • Purification via recrystallization or column chromatography.
  • Monitoring reaction progress using thin-layer chromatography (TLC).
  • Confirming structure via 1H^1H-NMR and IR spectroscopy to verify the presence of characteristic functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers assess the toxicity profile of this compound in experimental models?

Toxicity evaluation should follow OECD guidelines for acute oral and dermal exposure. Data from rodent studies indicate an oral LD50_{50} of 2500 mg/kg in rats and a dermal LD50_{50} of 450 mg/kg in rabbits . Methodological steps include:

  • Administering graded doses to animal models and observing mortality/clinical signs over 14 days.
  • Performing histopathological analysis of organs (e.g., liver, kidneys) post-mortem.
  • Comparing results to structurally related compounds (e.g., ammonium benzoate, which has a lower LD50_{50} of 825 mg/kg in rats) to contextualize toxicity .

Advanced Research Questions

Q. What analytical challenges arise when characterizing this compound’s thermal decomposition products?

Thermal degradation studies (e.g., thermogravimetric analysis, TGA) reveal emission of toxic NOx_x and NH3_3 fumes above 200°C . Researchers must:

  • Use gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products.
  • Correlate thermal stability data with molecular dynamics simulations to predict decomposition pathways.
  • Implement engineering controls (e.g., fume hoods) during high-temperature experiments to mitigate exposure risks .

Q. How can contradictions in reported toxicity data for this compound be resolved?

Discrepancies may arise from differences in experimental design (e.g., animal strain, dosing regimen). To address this:

  • Replicate studies using standardized protocols (e.g., ISO 10993 for biocompatibility testing).
  • Conduct meta-analyses of existing data to identify confounding variables (e.g., solvent carriers, purity levels).
  • Validate findings using in vitro models (e.g., human cell lines) to reduce reliance on animal data .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

Stability testing under varying pH and temperature conditions is critical. Recommended approaches include:

  • Storing solutions at 4°C in amber glass vials to prevent photodegradation.
  • Adding stabilizers (e.g., 0.1% ascorbic acid) to mitigate oxidative breakdown.
  • Monitoring degradation via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

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